2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane
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Overview
Description
2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is attached to a phenyl group substituted with methoxy and trifluoromethyl groups. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronate esters with appropriate phenyl derivatives. One common method is the condensation of 4-methoxy-3-(trifluoromethyl)phenylboronic acid with 2,2,4-trimethyl-1,3-propanediol under acidic conditions to form the dioxaborinane ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron atom.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted phenyl derivatives, depending on the reagents used.
Scientific Research Applications
2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane has numerous applications in scientific research:
Biology: The compound can be used as a probe to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom facilitates the transmetalation step, where it transfers an organic group to a palladium catalyst. This process is crucial for the formation of carbon-carbon bonds. The methoxy and trifluoromethyl groups on the phenyl ring can also influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the dioxaborinane ring and has different reactivity.
4-Methoxyphenylboronic acid: Similar structure but without the trifluoromethyl group.
3-(Trifluoromethyl)phenylboronic acid: Similar structure but without the methoxy group.
Uniqueness
2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring, as well as the dioxaborinane ring. These structural features enhance its stability and reactivity, making it a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
2-[4-methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-9-8-13(2,3)21-15(20-9)10-5-6-12(19-4)11(7-10)14(16,17)18/h5-7,9H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYHHPJUVVFKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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